6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethoxycarbonyl group attached to a dibenzo(b,d)pyran core. It has been studied for its potential pharmacological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran can be achieved through several synthetic routes. One common method involves the use of aryl ketone O-acetyl oximes and quinones via Rh(III)-catalyzed cascade C–H activation annulation . This method is redox-neutral and involves a possible Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step .
Another approach is a multicomponent domino reaction that includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . This method is efficient and allows for the synthesis of 6H-dibenzo(b,d)pyran-6-ones in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. As an immunomodulator, it enhances macrophage cytotoxic activity and spleen cell proliferation by modulating the immune response . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with immune cells and signaling molecules.
Vergleich Mit ähnlichen Verbindungen
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran can be compared with other similar compounds, such as:
6H-Dibenzo(b,d)pyran-6-one: This compound shares a similar core structure but lacks the ethoxycarbonyl group.
6H-Dibenzo(b,d)pyran-1-ol: This compound has a hydroxyl group instead of an ethoxycarbonyl group and is known for its potential biological activities.
Eigenschaften
CAS-Nummer |
83359-31-3 |
---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
ethyl 6H-benzo[c]chromene-6-carboxylate |
InChI |
InChI=1S/C16H14O3/c1-2-18-16(17)15-13-9-4-3-7-11(13)12-8-5-6-10-14(12)19-15/h3-10,15H,2H2,1H3 |
InChI-Schlüssel |
HGUUQDBSPZNMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C3O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.